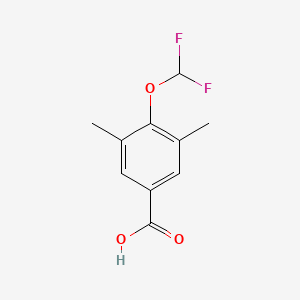

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQQDZZCUFMCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039927-58-6 | |

| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid: A Technical Guide

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry

The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable substituent. Its unique electronic properties—acting as a lipophilic hydrogen bond donor—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The target molecule of this guide, 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, represents a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, where the difluoromethoxy group can impart these desirable physicochemical properties.

This in-depth technical guide provides a comprehensive and reliable protocol for the synthesis of this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the underlying chemical principles and experimental considerations to ensure a successful and safe synthesis.

Synthetic Strategy: A Direct Approach via Difluorocarbene Chemistry

The most direct and efficient pathway to this compound involves the difluoromethoxylation of a readily available phenolic precursor. Our chosen strategy centers on the reaction of commercially available 4-hydroxy-3,5-dimethylbenzoic acid with a difluorocarbene source. This approach is favored for its high potential for success and operational simplicity.

The key transformation is the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which then undergoes a nucleophilic attack by the phenoxide of the starting material. Several reagents can serve as precursors to difluorocarbene.[2] For this protocol, we have selected sodium chlorodifluoroacetate (ClCF₂CO₂Na) due to its stability, commercial availability in bulk, and favorable safety profile compared to gaseous reagents like chlorodifluoromethane.[3] The thermal decarboxylation of sodium chlorodifluoroacetate provides a controlled in situ generation of difluorocarbene, which is immediately trapped by the phenoxide, leading to the desired product.[2][3]

Visualizing the Synthetic Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[3]

Materials and Equipment:

-

Reagents:

-

4-hydroxy-3,5-dimethylbenzoic acid (commercially available)[4][5][6][7][8]

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Nitrogen or Argon gas inlet

-

Septa

-

Cannula or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography (if necessary)

-

Reaction Parameters:

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-hydroxy-3,5-dimethylbenzoic acid | 166.17 | 10 mmol | 1.0 | 1.66 g |

| Sodium chlorodifluoroacetate | 152.46 | 20 mmol | 2.0 | 3.05 g |

| Potassium carbonate (K₂CO₃) | 138.21 | 20 mmol | 2.0 | 2.76 g |

| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |

Procedure:

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-3,5-dimethylbenzoic acid (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Seal the flask with septa and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (50 mL) via cannula or syringe.

-

-

Difluoromethoxylation Reaction:

-

With vigorous stirring, add sodium chlorodifluoroacetate (3.05 g, 20 mmol) to the suspension.

-

Heat the reaction mixture to 95-100 °C using a heating mantle.

-

Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water (200 mL).

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate and may precipitate the product.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Mechanistic Insights: The Role of Difluorocarbene

The core of this synthesis lies in the generation and subsequent trapping of difluorocarbene. The mechanism can be understood in the following steps:

-

Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid to form the more nucleophilic phenoxide ion.

-

Difluorocarbene Generation: At elevated temperatures, sodium chlorodifluoroacetate undergoes thermal decomposition, eliminating a molecule of carbon dioxide and a chloride ion to generate the highly electrophilic difluorocarbene (:CF₂).[2][3]

-

Nucleophilic Attack: The electron-rich phenoxide ion acts as a nucleophile and attacks the electrophilic difluorocarbene.

-

Protonation: The resulting intermediate is then protonated during the acidic work-up to yield the final this compound product.

Safety and Handling Considerations

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.

-

Thermal Decomposition: The thermal decomposition of sodium chlorodifluoroacetate can be exothermic. It is crucial to maintain careful temperature control and to add the reagent portion-wise if scaling up the reaction significantly.

-

Solvent Handling: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Acid Handling: Handle hydrochloric acid with care, as it is corrosive.

By following this detailed guide, researchers can confidently and safely synthesize this compound, a valuable building block for further chemical exploration.

References

-

Organic Syntheses Procedure for Difluoromethylation of Phenols. [Link]

-

Dolbier, W. R., Jr. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. [Link]

-

Aladdin Scientific. 4-Hydroxy-3, 5-dimethylbenzoic acid, min 98%, 100 grams. [Link]

-

Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Chemistry. [Link]

-

ResearchGate. (2021). Difluoromethylation of Phenols. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-Hydroxy-3,5-dimethylbenzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 4-Hydroxy-3,5-dimethylbenzoic acid | 4919-37-3 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid

Foreword: Understanding the Molecule in Context

4-(Difluoromethoxy)-3,5-dimethylbenzoic acid enters the scientific landscape as a molecule of significant interest, particularly within the realms of medicinal chemistry and materials science. Its structural motifs—a difluoromethoxy group, a benzoic acid core, and flanking methyl groups—each contribute to a unique physicochemical profile that dictates its behavior in biological and chemical systems. The difluoromethoxy group, a bioisostere of the methoxy and hydroxy functionalities, is known to modulate metabolic stability, lipophilicity, and target-binding interactions. The carboxylic acid moiety provides a handle for salt formation, derivatization, and interaction with biological targets, while the dimethyl substitution pattern influences conformation and solubility.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific compound is not extensively published, we pivot to a framework of empowerment for the research scientist. This document not only presents available data but also furnishes detailed, field-proven methodologies for the empirical determination of its key physicochemical parameters. By explaining the "why" behind the "how," we aim to equip researchers with the tools and understanding necessary to fully characterize this and similar molecules.

I. Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is structurally defined as a benzoic acid molecule substituted at the 4-position with a difluoromethoxy group and at the 3 and 5-positions with methyl groups.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₃ | [1] |

| Monoisotopic Mass | 216.0598 Da | [1] |

| SMILES | CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | [1] |

| InChI | InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | [1] |

| InChIKey | DDQQDZZCUFMCQV-UHFFFAOYSA-N | [1] |

II. Predicted and Known Physicochemical Properties

A combination of in-silico predictions and empirical data from structurally analogous compounds allows for a preliminary assessment of the physicochemical profile of this compound. This data is crucial for designing experiments, predicting behavior in various media, and anticipating potential challenges in formulation and analysis.

| Property | Predicted/Known Value | Method/Source | Notes |

| XlogP | 3.1 | Predicted by PubChem[1] | Indicates significant lipophilicity. |

| Melting Point (°C) | Not available | - | For comparison, 4-fluoro-3,5-dimethylbenzoic acid melts at 170-173 °C[2][3], and 3,5-dimethylbenzoic acid melts at 169-171 °C. The difluoromethoxy group may alter crystal packing and thus the melting point. |

| Boiling Point (°C) | Not available | - | Expected to be high due to the carboxylic acid moiety and molecular weight. Decomposition may occur before boiling at atmospheric pressure. |

| pKa | Not available | - | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the difluoromethoxy group is expected to lower the pKa, making it a stronger acid. |

| Aqueous Solubility | Not available | - | Expected to be low due to the high predicted XlogP. Solubility will be pH-dependent, increasing at pH values above the pKa. |

III. Experimental Determination of Key Physicochemical Parameters

The following sections provide detailed protocols for the experimental determination of the critical physicochemical properties of this compound. The choice of methodology is guided by principles of accuracy, reproducibility, and accessibility in a standard research laboratory.

A. Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that governs the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and biological activity. For a carboxylic acid, potentiometric titration is the gold-standard method.[4]

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

-

Accurately weigh approximately 10-20 mg of this compound.

-

If the compound is not readily soluble in water, dissolve it in a minimal amount of a co-solvent like methanol or ethanol before diluting with deionized, carbonate-free water to a final volume of 25-50 mL.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using at least two standard buffers that bracket the expected pKa (e.g., pH 4.0 and 7.0).[5]

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]

-

Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

The equivalence point is the point of steepest inflection on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume, where the peak corresponds to the equivalence volume (Veq).

-

The half-equivalence point occurs at Veq/2. The pH of the solution at this volume is equal to the pKa of the carboxylic acid.[6]

-

For higher precision, perform the titration in triplicate and report the average pKa with the standard deviation.[5]

-

B. Determination of Solubility

Solubility is a key determinant of bioavailability and ease of formulation. For a compound with expected low aqueous solubility, the shake-flask method is a reliable approach.[7]

Workflow for Shake-Flask Solubility Determination

Caption: Standard shake-flask method for determining thermodynamic solubility.

Detailed Protocol:

-

Equilibrium Setup:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., deionized water, phosphate-buffered saline at pH 7.4, and relevant organic solvents). The presence of undissolved solid is essential to ensure saturation.[7]

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to allow the system to reach thermodynamic equilibrium.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles. Alternatively, centrifuge the sample at high speed and collect the supernatant. This step is critical to avoid overestimation of solubility.[7]

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and create a series of calibration standards by serial dilution.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is determined by comparing the analytical response of the saturated sample to the calibration curve.

-

C. Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a primary factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Sources

- 1. PubChemLite - this compound (C10H10F2O3) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.ie [fishersci.ie]

- 3. 4-Fluoro-3,5-dimethylbenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. web.williams.edu [web.williams.edu]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

A Technical Guide to 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-3,5-dimethylbenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged with a dedicated CAS number in public databases, its structural motifs—the difluoromethoxy group and the substituted benzoic acid core—are well-established pharmacophores. This document outlines the compound's key identifiers and predicted properties, a detailed, field-proven synthetic protocol starting from its phenolic precursor, and robust analytical methods for structural verification and purity assessment. Furthermore, we delve into the strategic rationale for its use in drug design, contextualizing its potential within modern medicinal chemistry paradigms. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar fluorinated building blocks in their therapeutic programs.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity defined by its structure. The primary identifiers and computationally predicted properties are consolidated from authoritative chemical databases.[1]

Chemical Structure:

Image Source: PubChem CID 28973382.[1]

Table 1: Compound Identifiers and Predicted Physicochemical Properties

| Identifier/Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₂O₃ | PubChem[1] |

| Molecular Weight | 216.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChIKey | DDQQDZZCUFMCQV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | PubChem[1] |

| XlogP (Predicted) | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry

The incorporation of fluorine is a cornerstone of modern drug design, used to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and powerful set of advantages.[2]

-

Metabolic Stability: Unlike a methoxy group (-OCH₃), which is susceptible to O-demethylation by cytochrome P450 enzymes, the -OCF₂H group is highly resistant to this metabolic pathway. This resistance can significantly increase a drug's half-life and bioavailability.[2]

-

Bioisosterism: The difluoromethoxy group serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[2] Crucially, it can act as a hydrogen bond donor via its acidic proton, mimicking the interaction of a hydroxyl group while providing superior metabolic properties.

-

Lipophilicity Tuning: The -OCF₂H group moderately increases lipophilicity, offering a finer level of control compared to the more lipophilic trifluoromethoxy (-OCF₃) group. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

The combination of the metabolically robust -OCF₂H group with the sterically defined 3,5-dimethylbenzoic acid scaffold makes the title compound a valuable building block for exploring structure-activity relationships (SAR) in various therapeutic targets.

Synthesis and Purification Protocol

The most chemically sound and efficient synthesis of this compound involves the O-difluoromethylation of its corresponding phenolic precursor, 4-hydroxy-3,5-dimethylbenzoic acid. The following protocol is adapted from established methodologies for the synthesis of aryl difluoromethyl ethers.[4][5]

Proposed Synthetic Scheme

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Methodology

Materials:

-

4-Hydroxy-3,5-dimethylbenzoic acid (CAS: 4919-37-3)[6]

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hydrochloric Acid (HCl), 2M solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq).

-

Base Addition & Deprotonation: Add anhydrous DMF to dissolve the starting material. Add a strong base (e.g., NaOH, 2.2 eq) and a small amount of water (approx. 10% of DMF volume). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide and carboxylate salts. Causality: The strong base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide necessary for the subsequent alkylation step.

-

Difluoromethylation: Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the mixture. Heat the reaction to 100-120 °C and stir vigorously for 4-6 hours. Causality: At elevated temperatures, sodium chlorodifluoroacetate decarboxylates in situ to generate difluorocarbene (:CF₂), which is trapped by the phenoxide to form the difluoromethoxy group. A slight excess of the reagent ensures the reaction goes to completion.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup & Extraction: Cool the reaction mixture to room temperature. Pour it into a beaker of ice water and slowly acidify to pH 2-3 with 2M HCl. A precipitate should form. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers. Causality: Acidification protonates the benzoic acid moiety, rendering it less water-soluble and enabling its extraction into an organic solvent.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A multi-technique approach is mandatory.

Caption: Standard analytical workflow for product validation.

Expected Analytical Data:

-

¹H NMR: Expect a characteristic triplet signal between δ 6.5-7.5 ppm with a J-coupling of ~74 Hz, corresponding to the proton of the -OCF₂H group. Signals for the two aromatic protons and the two methyl groups (singlet, ~2.3 ppm) should also be present.

-

¹⁹F NMR: Expect a doublet signal corresponding to the two equivalent fluorine atoms, coupled to the proton of the -OCF₂H group.

-

¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed (e.g., [M-H]⁻ at m/z 215.05 in negative ion mode).[1]

Protocol: HPLC Purity Analysis

Objective: To determine the purity of the final compound.

Instrumentation & Columns:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL.

-

Gradient Elution:

-

Time 0-2 min: 5% B

-

Time 2-15 min: Linear gradient from 5% to 95% B

-

Time 15-17 min: Hold at 95% B

-

Time 17-18 min: Return to 5% B

-

Time 18-20 min: Re-equilibration at 5% B

-

-

Detection: Monitor at 254 nm.

-

Analysis: Integrate the peak area of the main component. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for use in biological assays.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility lies in its incorporation into larger molecules to confer desirable properties. It is particularly valuable in the synthesis of inhibitors for enzymes like phosphodiesterase-4 (PDE4), where related structures have shown significant promise in treating inflammatory diseases.[7][8]

For example, the core of this molecule can be coupled with other fragments to generate novel drug candidates. The benzoic acid functional group serves as a versatile handle for amide bond formation, a common linkage in many pharmaceuticals.

Caption: Role as a building block in drug candidate synthesis.

The 3,5-dimethyl substitution pattern provides steric bulk that can be exploited to achieve selective binding to a target protein's active site, while the difluoromethoxy group enhances metabolic stability and modulates pharmacokinetics, as previously discussed. Researchers can use this building block to systematically probe the SAR of a lead compound, optimizing for potency, selectivity, and drug-like properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

- Google Patents. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.

-

PubChem. 4-(Difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]

-

PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. National Library of Medicine. [Link]

-

PrepChem.com. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. [Link]

-

Stenutz. 3,5-difluoro-4-methoxybenzoic acid. [Link]

-

PubChem. 4-Hydroxy-3,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

Sources

- 1. PubChemLite - this compound (C10H10F2O3) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid in Common Laboratory Solvents

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid. In the absence of extensive published data for this specific molecule, this document serves as a predictive guide and a methodological framework for researchers. We will explore the theoretical underpinnings of its solubility based on its unique chemical structure, present a robust experimental protocol for determining thermodynamic solubility, and offer predicted solubility profiles in a range of common laboratory solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in solution.

Introduction: The Significance of this compound

This compound is an aromatic carboxylic acid featuring a difluoromethoxy group (-OCF₂H). The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The difluoromethoxy group, in particular, has emerged as a substituent of great interest. It offers a unique blend of properties, including enhanced metabolic stability, fine-tuned lipophilicity, and the ability to participate in hydrogen bonding.[1][3][4]

Understanding the solubility of this compound is a critical first step in its development pathway. Solubility is a fundamental property that influences bioavailability, dosage form design, and the feasibility of various manufacturing processes.[5][6][7] This guide provides the foundational knowledge and practical methodology to accurately characterize the solubility of this promising molecule.

Theoretical Solubility Profile: A Structural Analysis

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" provides a foundational rule for prediction.[8][9] Let's dissect the structure of this compound to anticipate its behavior.

-

Benzoic Acid Backbone: The core structure is a benzoic acid. Aromatic carboxylic acids are typically crystalline solids. The carboxyl group (-COOH) is polar and can both donate and accept hydrogen bonds, conferring some solubility in polar solvents.[10][11] However, the large non-polar benzene ring limits solubility in water.[12]

-

Acidic Nature: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In basic solutions (e.g., aqueous NaOH or NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt.[9][11][13]

-

Lipophilic Substituents: The two methyl groups (-CH₃) on the aromatic ring are nonpolar and increase the molecule's overall lipophilicity, which is expected to decrease its solubility in highly polar solvents like water but increase it in nonpolar organic solvents.

-

The Difluoromethoxy Group (-OCF₂H): This group is the molecule's most defining feature. It is strongly electron-withdrawing and significantly increases lipophilicity.[1][14] Unlike the trifluoromethoxy group (-OCF₃), the hydrogen atom on the -OCF₂H moiety allows it to act as a weak hydrogen bond donor, potentially improving interactions with certain polar aprotic solvents.[1][3]

Based on this analysis, we can predict that this compound will exhibit low solubility in water and nonpolar alkanes but will be readily soluble in a range of polar organic solvents such as alcohols, acetone, and DMSO.

Caption: Predicted solvent interaction sites on the molecule.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In preformulation and drug development, it is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[6] This value is intrinsic to the compound in its most stable crystalline form and is essential for developing stable formulations.

-

Kinetic Solubility: This measurement is often derived from high-throughput screening methods where a compound, typically dissolved in DMSO, is added to an aqueous buffer.[7][15] It measures the concentration at which the compound precipitates. Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated or amorphous state.[5][16]

For robust drug development, determining the thermodynamic solubility is paramount. The experimental protocol outlined below is designed to measure this equilibrium value accurately.

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The Shake-Flask method is the gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[17][18] This protocol ensures that a true equilibrium is reached and measured.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

-

Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a predetermined period. A minimum of 24-48 hours is standard, but the time to reach equilibrium should be confirmed.

-

Self-Validation Check: To confirm equilibrium is reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. The final result is typically reported in mg/mL or µg/mL.

-

Caption: Thermodynamic solubility determination workflow.

Predicted Solubility Data Summary

While experimental determination is essential for precise values, a predictive summary can guide initial solvent selection. The following table presents the expected solubility of this compound in common laboratory solvents, categorized for practical use.

Table 1: Representative Predicted Solubility of this compound at 25°C

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7) | Very Low (<0.1 mg/mL) | The large, nonpolar aromatic structure outweighs the polarity of the carboxyl group.[12] |

| Water (pH > 8) | High | Forms a soluble carboxylate salt.[11] | |

| Ethanol / Methanol | High (>50 mg/mL) | "Like dissolves like"; the alcohol can hydrogen bond with the carboxyl group and solvate the rest of the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Strong dipole moment and hydrogen bond accepting capability effectively solvate the molecule. |

| Acetone | High (>50 mg/mL) | A good polar aprotic solvent for aromatic acids.[19] | |

| Acetonitrile | Moderate (10-50 mg/mL) | Less polar than acetone, resulting in moderate solvating power for this compound. | |

| Nonpolar | Toluene | Moderate (5-20 mg/mL) | The aromatic nature of toluene interacts favorably with the compound's benzene ring.[12] |

| Hexane / Heptane | Very Low (<1 mg/mL) | The compound's polarity from the -COOH and -OCF₂H groups is too high for nonpolar alkanes. |

Note: These values are predictions based on chemical principles. The protocol in Section 4 must be followed to obtain quantitative experimental data.

Conclusion

This compound possesses a complex molecular structure that suggests a nuanced solubility profile. Its behavior is dominated by the interplay between the polar, acidic carboxyl group and the lipophilic aromatic ring, which is further enhanced by the dimethyl and difluoromethoxy substituents. We predict low aqueous solubility at neutral pH, which can be dramatically increased in basic conditions, and high solubility in polar organic solvents. This guide provides both the theoretical framework to understand these predictions and a robust, self-validating experimental protocol to quantify the thermodynamic solubility accurately. This foundational data is indispensable for any further research or development involving this compound.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][5]

-

CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. [Link][12]

-

Brittain, H. G. (2009). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link][6]

-

Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link][16]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link][8]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link][20]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link][9]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link][15]

-

Gonzalez-Galarza, F. F., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link][22]

-

Community College of Philadelphia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][13]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link][17]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][23]

-

J. Enzyme Inhib. Med. Chem. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link][2]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][18]

-

Syntech Research. (2025). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link][14]

-

ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. [Link][19]

-

ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link][24]

-

ResearchGate. Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. [Link][25]

-

eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link][10]

-

Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link][3]

-

ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. youtube.com [youtube.com]

- 9. chem.ws [chem.ws]

- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. CK12-Foundation [flexbooks.ck12.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. medical.mu.edu.iq [medical.mu.edu.iq]

- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. www1.udel.edu [www1.udel.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. PubChemLite - this compound (C10H10F2O3) [pubchemlite.lcsb.uni.lu]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] Unlike its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a nuanced, intermediate profile, granting medicinal chemists a greater degree of control over molecular design.[1]

This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, synthesizing field-proven insights with detailed experimental frameworks to empower researchers in harnessing its full potential.

The Physicochemical Landscape: A Comparative Analysis

The decision to incorporate a difluoromethoxy group is a causal choice driven by its distinct physicochemical profile. It occupies a unique space between the electron-donating methoxy group and the strongly electron-withdrawing and highly lipophilic trifluoromethoxy group.

Key Physicochemical Properties

The properties of the -OCF₂H group are not merely an average of its analogues; it possesses emergent qualities that are highly advantageous in drug design.

-

Lipophilicity (LogP/π): Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. The -OCF₂H group moderately increases lipophilicity, offering a subtle modulation compared to the significant increase imparted by the -OCF₃ group.[2] Some sources even describe it as having "dynamic lipophilicity," capable of altering its character based on the surrounding chemical environment.[2]

-

Electronic Effects: As an electron-withdrawing group, the -OCF₂H moiety can influence the pKa of nearby acidic or basic centers.[1][3] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which impacts solubility, cell permeability, and target engagement.[1]

-

Metabolic Stability: The strong carbon-fluorine bonds confer significant resistance to oxidative metabolism, particularly when compared to a methoxy group.[1] Replacing a metabolically vulnerable -OCH₃ group with -OCF₂H is a key strategy to block O-demethylation, a common metabolic liability that can lead to rapid clearance and a short drug half-life.[1]

-

Hydrogen Bonding: A defining feature of the difluoromethoxy group is its capacity to act as a weak hydrogen bond donor.[1][4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to engage in hydrogen bonding interactions with biological targets.[1] This capability is absent in both methoxy and trifluoromethoxy groups and allows -OCF₂H to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][4]

-

Conformational Preference: While aryl methoxy groups prefer a planar conformation to maximize conjugation and aryl trifluoromethoxy groups adopt an orthogonal orientation, the aryl difluoromethoxy group exhibits significant conformational flexibility.[5] It has no strong preference and can readily adapt its orientation (dihedral angle ≈ 0-50°) to optimize binding within a protein's active site, a concept of immense value for structure-based drug design.[5]

The following diagram illustrates the unique positioning of the -OCF₂H group relative to its common analogues, providing a clear rationale for its selection in a drug design campaign.

Caption: Comparative properties of alkoxy groups in medicinal chemistry.

Quantitative Data Summary

The choice between these groups can be further guided by quantitative data, which provides a precise framework for property modulation.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |

| Hansch Lipophilicity (π) | ~ -0.02 | +0.2 to +0.6[2] | +1.04[2] |

| H-Bond Acidity (A) | < 0.01[5] | ~ 0.10[4][5] | 0 |

| Aryl C-O-C Angle | Planar (0°)[5] | Flexible (0-50°)[5] | Orthogonal (90°)[2] |

| pKa of Phenol | ~10.2 | ~9.2[3] | ~8.5 |

Strategic Applications in Drug Design

The unique properties of the -OCF₂H group translate directly into actionable strategies for overcoming common drug discovery challenges.

Bioisosteric Replacement

The concept of bioisosterism—exchanging one functional group for another to improve properties while maintaining biological activity—is central to medicinal chemistry. The -OCF₂H group is a versatile bioisostere.[1]

-

vs. Hydroxyl/Thiol: Its hydrogen bond donating ability makes it a suitable replacement for -OH and -SH groups.[1][4] This swap is often motivated by a need to improve metabolic stability, as hydroxyl and thiol groups are prone to phase II conjugation (glucuronidation, sulfation) or oxidation.

-

vs. Methoxy: Replacing a methoxy group with -OCF₂H is a classic strategy to block metabolic O-demethylation.[1] This not only enhances the drug's half-life but also introduces a hydrogen bond donor capability that may lead to new, beneficial interactions with the biological target.

The following diagram outlines the logic behind selecting -OCF₂H as a bioisosteric replacement.

Caption: Bioisosteric replacement workflow using the -OCF₂H group.

Synthesis and Methodologies

The practical application of the difluoromethoxy group is contingent on robust and accessible synthetic methods. While historically challenging, modern chemistry has furnished several reliable protocols for its installation, including late-stage functionalization which is highly desirable in drug discovery.[2]

Key Synthetic Approaches

-

O-Difluoromethylation of Alcohols/Phenols: This is the most common approach, typically involving a source of difluorocarbene (:CF₂) that inserts into the O-H bond. Reagents like sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate are frequently used.[1][3]

-

Radical C-H Difluoromethoxylation: More recent advances, particularly in photoredox catalysis, have enabled the direct conversion of C-H bonds to C-OCF₂H bonds.[2] These methods generate a difluoromethoxy radical (•OCF₂H) which can then be added to arenes and heteroarenes, allowing for installation of the group on complex molecules at a late stage.[2]

Experimental Protocol: O-Difluoromethylation of a Phenol

This protocol describes a common and reliable method for synthesizing aryl difluoromethyl ethers, a foundational procedure for any lab working with this moiety. The self-validating nature of this protocol lies in the clear analytical endpoints (TLC, LC-MS) that confirm reaction completion and product formation.

Objective: To synthesize 4-(difluoromethoxy)pyridine from 4-hydroxypyridine.

Materials:

-

4-hydroxypyridine

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

-

Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypyridine (1.0 eq).

-

Solvent and Base Addition: Add DMF and water (4:1 v/v) to dissolve the starting material. To this stirred solution, add cesium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. The causality here is that the base is required to deprotonate the phenol, forming the phenoxide which is the active nucleophile for the subsequent reaction.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture in one portion.[1] This reagent serves as the difluorocarbene precursor.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and maintain stirring.[1] The high temperature is necessary to induce the decarboxylation of the chlorodifluoroacetate anion to generate the highly reactive difluorocarbene intermediate.

-

Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]

-

Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers. The purpose of the extraction is to move the desired, more non-polar organic product from the polar aqueous/DMF phase into a clean organic solvent.

-

Washing: Wash the combined organic layers with brine. This step removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl difluoromethyl ether.

Assessing Biological Impact: Metabolic Stability Assay

After successfully synthesizing a difluoromethoxy-containing compound, the next critical step is to validate the hypothesis that the modification improved its properties. An in vitro metabolic stability assay is a standard method to test this.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the metabolic stability (half-life, t₁/₂) of a difluoromethoxy-containing compound compared to its methoxy analogue.

Materials:

-

Test compounds (-OCF₂H and -OCH₃ analogues)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

Incubator/water bath at 37 °C

-

LC-MS/MS for analysis

Procedure:

-

Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the liver microsome solution, and the test compound (final concentration typically 1 µM). The choice of liver microsomes is causal; they contain the cytochrome P450 enzymes responsible for the majority of phase I drug metabolism.

-

Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the system to equilibrate.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. NADPH is the essential cofactor for P450 enzyme activity; its absence serves as a negative control.

-

Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately quench the reaction in each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

Analysis: Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k). A longer half-life for the -OCF₂H analogue compared to the -OCH₃ version validates its enhanced metabolic stability.

Conclusion and Future Outlook

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, conformational flexibility, and enhanced metabolic stability provides a powerful and nuanced strategy for optimizing the properties of drug candidates.[1] As synthetic methods for its installation become more robust and accessible, particularly for late-stage functionalization, the strategic deployment of the -OCF₂H group is set to increase.[2][5] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage this group to design next-generation therapeutics with improved efficacy and superior pharmacokinetic profiles.[1]

References

-

D. Le, K. D. D. Vo, and K. M. Ngai, "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis," National Institutes of Health, [Online]. Available: [Link]

-

J. B. I. Sap, C. F. Meyer, N. J. W. Straathof, et al., "Late-stage difluoromethylation: concepts, developments and perspective," Chemical Society Reviews, 2021. [Online]. Available: [Link]

-

A. S. D. D. S. de Oliveira, C. A. M. da Silva, T. C. da S. A. F. de Carvalho, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, [Online]. Available: [Link]

-

W. Dohle, H. Asiki, S. K. Chander, et al., "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition," National Institutes of Health, [Online]. Available: [Link]

-

L. R. P. R. D. Navarrini, "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept," Journal of Medicinal Chemistry, [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

The Strategic Intermediate: A Technical Guide to 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a powerful tool for optimizing the performance of bioactive compounds. Among the various fluorinated functional groups, the difluoromethoxy (-OCF₂) group has emerged as a particularly valuable substituent. 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid stands as a key synthetic intermediate, providing a versatile scaffold for the construction of complex molecular architectures with potential applications in pharmaceuticals and crop protection. This guide offers a comprehensive overview of its synthesis, properties, and utility as a building block in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |

| CAS Number | 903559-79-9 |

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 2H, Ar-H), 6.75 (t, J = 72 Hz, 1H, -OCHF₂), 2.35 (s, 6H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 171.0 (C=O), 151.0 (t, J = 2.5 Hz, C-O), 132.0 (C-Ar), 131.0 (C-Ar), 129.0 (C-Ar), 115.8 (t, J = 260 Hz, -OCHF₂), 16.0 (-CH₃).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -80.0 (d, J = 72 Hz).

Synthesis of this compound: A Step-by-Step Protocol

The most direct and efficient synthesis of this compound involves the difluoromethylation of the corresponding phenolic precursor, 4-hydroxy-3,5-dimethylbenzoic acid, using sodium chlorodifluoroacetate (SCDA) as the difluorocarbene source. This method is favored for its operational simplicity and the use of a stable, commercially available reagent.

Reaction Scheme:

A schematic of the synthesis of this compound.

Experimental Protocol:

Materials:

-

4-Hydroxy-3,5-dimethylbenzoic acid

-

Sodium chlorodifluoroacetate (SCDA)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide. To this suspension, add sodium chlorodifluoroacetate (2.5 eq) in one portion.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a white to off-white solid.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide which is necessary to trap the electrophilic difluorocarbene. Potassium carbonate is a suitable and cost-effective choice.

-

Sodium Chlorodifluoroacetate (SCDA): This stable, solid reagent thermally decomposes to generate difluorocarbene in situ, avoiding the need to handle hazardous and gaseous difluoromethane.[1][2]

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to solubilize the reactants and facilitate the reaction at elevated temperatures.

-

Acidic Work-up: The addition of HCl is crucial to protonate the carboxylate and any remaining phenoxide, allowing for the extraction of the final product into the organic phase.

Application as a Synthetic Intermediate: Amide Bond Formation

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly amides, which are prevalent in many pharmaceutical and agrochemical compounds. The carboxylic acid moiety can be readily activated and coupled with various amines to introduce new functionalities.

Workflow for Amide Synthesis:

Sources

The Synthetic Chemist's Guide to Fluorinated Benzoic Acid Derivatives: A Literature Review and Technical Handbook

Abstract

The strategic incorporation of fluorine into benzoic acid scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—have led to the development of numerous blockbuster drugs and advanced materials. This in-depth technical guide provides a comprehensive literature review on the synthesis of fluorinated benzoic acid derivatives, intended for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this guide delves into the causal relationships behind experimental choices, offering field-proven insights into the selection of reagents, catalysts, and reaction conditions. We will explore the foundational pillars of electrophilic and nucleophilic fluorination, navigate the complexities of modern C-H activation and decarboxylative strategies, and provide detailed, validated protocols for the synthesis of key fluorinated benzoic acid isomers.

The Strategic Advantage of Fluorine in Benzoic Acid Derivatives

The covalent bond between carbon and fluorine is the strongest single bond in organic chemistry, lending exceptional stability to molecules that contain it. When appended to a benzoic acid, fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence the molecule's biological and material properties. In drug discovery, this can translate to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and optimized membrane permeability.[1] The versatile benzoic acid framework, a privileged structure in medicinal chemistry, serves as an ideal platform for leveraging these benefits, leading to a wide array of therapeutic agents, including anti-inflammatory, antibacterial, and anticancer drugs.[1]

Foundational Synthetic Strategies: A Tale of Two Nucleophiles and Electrophiles

The classical approaches to synthesizing fluorinated benzoic acids can be broadly categorized into two main pathways: the direct fluorination of a pre-existing benzoic acid core and the construction of the molecule from a fluorinated precursor. The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the aromatic ring.

Electrophilic Fluorination: Taming the Beast

Direct fluorination of electron-rich aromatic compounds with elemental fluorine (F₂) is notoriously challenging due to its extreme reactivity, often leading to a mixture of products and poor selectivity.[2] To circumvent this, a suite of electrophilic fluorinating agents has been developed, offering a more controlled and selective approach. These reagents, often containing an N-F bond, act as a source of "F⁺," which can then be attacked by the electron-rich π-system of the aromatic ring.[3]

The generally accepted mechanism for electrophilic fluorination of an aromatic ring involves the attack of the π-electrons of the benzene ring on the electrophilic fluorine atom of the fluorinating agent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base in the reaction mixture then abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the fluorinated product.

Caption: Generalized mechanism of electrophilic aromatic fluorination.

A variety of N-F reagents are commercially available, with Selectfluor® (F-TEDA-BF₄) being one of the most popular due to its stability, ease of handling, and high reactivity.[2][4] Other notable reagents include N-Fluorobenzenesulfonimide (NFSI) and N-Fluoro-o-benzenedisulfonimide (NFOBS).[3] The choice of reagent is critical and depends on the nucleophilicity of the aromatic substrate. For highly activated benzoic acid derivatives (e.g., those with electron-donating groups), milder reagents may be sufficient, while less reactive substrates may require the more potent Selectfluor®.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High reactivity, crystalline solid, relatively safe to handle | Can be aggressive, leading to side reactions with sensitive substrates |

| NFSI | N-Fluorobenzenesulfonimide | Good reactivity, commercially available | Can be less reactive than Selectfluor® for deactivated systems |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective for a range of substrates |

Nucleophilic Aromatic Substitution (SNAr): A Dance of Leaving Groups and Electron-Withdrawing Effects

Nucleophilic aromatic substitution offers a powerful alternative for introducing fluorine, particularly for aromatic rings bearing electron-withdrawing groups and a good leaving group (such as -Cl, -Br, or -NO₂). In this approach, a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group on the aromatic ring.

The SNAr mechanism proceeds through a two-step addition-elimination pathway. The nucleophilic fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups (like the carboxylic acid group of benzoic acid, or nitro groups) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.

Caption: Generalized mechanism of nucleophilic aromatic substitution for fluorination.

The choice of the fluoride salt and solvent system is critical for the success of SNAr reactions. Anhydrous conditions are often necessary as water can compete with the fluoride ion as a nucleophile.

-

Potassium Fluoride (KF): A cost-effective and common choice. Its solubility can be enhanced by using aprotic polar solvents like DMSO or DMF and by spray-drying the KF to increase its surface area.

-

Cesium Fluoride (CsF): More soluble in organic solvents and generally more reactive than KF, but also more expensive.

-

Tetrabutylammonium Fluoride (TBAF): A soluble, non-hygroscopic source of fluoride ions, often used for challenging transformations.

Modern Synthetic Frontiers: C-H Activation and Decarboxylative Fluorination

While classical methods remain workhorses in the field, recent years have witnessed the emergence of powerful new strategies that offer unprecedented efficiency and selectivity, particularly for the late-stage functionalization of complex molecules.

Palladium-Catalyzed C-H Activation: A Paradigm Shift in Fluorination

The direct conversion of a C-H bond to a C-F bond is an ideal transformation from an atom-economy perspective. Palladium catalysis has emerged as a leading platform for achieving this challenging transformation.[4] These reactions typically employ a directing group on the benzoic acid substrate to guide the palladium catalyst to a specific C-H bond, most commonly at the ortho position.

The catalytic cycle is believed to involve the coordination of the directing group to the palladium(II) catalyst, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorinating agent (often an N-F reagent) to a high-valent palladium(IV)-fluoride complex. The final, and often rate-determining, step is the reductive elimination of the C-F bond to regenerate the palladium(II) catalyst and furnish the fluorinated product.

Caption: Simplified catalytic cycle for palladium-catalyzed C-H fluorination.

Decarboxylative Fluorination: A Radical Approach

Decarboxylative fluorination has recently emerged as a powerful method for the synthesis of aryl fluorides from readily available benzoic acids.[5] These reactions often proceed via a radical mechanism, initiated by a photocatalyst or a metal catalyst.[3] A significant advantage of this approach is that the carboxylic acid group, which is often considered a synthetic handle for other transformations, is replaced by a fluorine atom.

In a typical photocatalytic cycle, the benzoic acid is first converted to an activated ester or a carboxylate salt. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the activated benzoic acid derivative, leading to its decarboxylation and the formation of an aryl radical. This highly reactive intermediate is then trapped by a fluorine atom source to yield the desired aryl fluoride.

Caption: Simplified mechanism for photocatalytic decarboxylative fluorination.

This method is particularly attractive for the synthesis of radiolabeled compounds for positron emission tomography (PET), where the short half-life of fluorine-18 necessitates rapid and efficient fluorination reactions.[1][6]

Experimental Protocols: From Benchtop to Application

The following protocols are representative examples for the synthesis of key fluorinated benzoic acid isomers, based on established methodologies.[5][7][8][9]

Synthesis of 4-Fluorobenzoic Acid via Esterification and Hydrolysis

This two-step procedure is a classic and reliable method for preparing para-fluorobenzoic acid from its commercially available precursor.

Step 1: Synthesis of Ethyl 4-Fluorobenzoate [7]

-

Objective: To protect the carboxylic acid as an ethyl ester.

-